molecular formula C12H16ClN B13310575 N-[1-(4-chlorophenyl)propyl]cyclopropanamine

N-[1-(4-chlorophenyl)propyl]cyclopropanamine

Cat. No.: B13310575
M. Wt: 209.71 g/mol
InChI Key: QJMJHXJQPCGKOI-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)propyl]cyclopropanamine is a cyclopropane-containing amine derivative with a propyl linker connecting the cyclopropanamine moiety to a 4-chlorophenyl group.

The IUPAC name, This compound, reflects its substituents: a propyl chain (three-carbon linker) bonded to the nitrogen of cyclopropanamine and a para-chlorinated phenyl group. The molecular formula is estimated as C₁₂H₁₇ClN, with a molecular weight of approximately 210.7 g/mol.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)propyl]cyclopropanamine

InChI

InChI=1S/C12H16ClN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3

InChI Key

QJMJHXJQPCGKOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]cyclopropanamine typically involves the reaction of 4-chlorophenylpropylamine with cyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and inferred properties of N-[1-(4-chlorophenyl)propyl]cyclopropanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Activities
This compound C₁₂H₁₇ClN ~210.7 Propyl linker, 4-chlorophenyl, cyclopropane High lipophilicity (inferred)
1-(4-Chlorophenyl)cyclopropanamine C₉H₁₀ClN ~169.6 Direct cyclopropane-phenyl linkage Reduced steric bulk vs. target compound
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO ~225.7 3-chlorophenoxy group, ether linkage Increased polarity due to oxygen
Dexchlorphenamine C₁₆H₁₉ClN₂ 274.8 Pyridine ring, dimethylamine, 4-chlorophenyl Antihistamine activity

Substituent Effects on Physicochemical Properties

  • Chlorine Position: The target compound’s para-chlorine on the phenyl group contrasts with the meta-chlorine in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine.
  • Linker Flexibility : The propyl chain in the target compound introduces conformational flexibility compared to 1-(4-chlorophenyl)cyclopropanamine, which lacks a linker. This may improve membrane permeability but reduce target specificity.
  • Polarity: The phenoxy group in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine increases polarity versus the purely hydrocarbon-based linker in the target compound, likely reducing LogP (lipophilicity).

Pharmacological Implications

  • Dexchlorphenamine , a clinically used antihistamine, shares the 4-chlorophenyl group but incorporates a pyridine ring and dimethylamine. This highlights how nitrogen atom substitution (tertiary vs. primary amine) and aromatic heterocycles critically influence biological activity.
  • The cyclopropane ring in the target compound may confer metabolic stability due to its strained structure, a feature exploited in medicinal chemistry to resist enzymatic degradation.

Biological Activity

N-[1-(4-chlorophenyl)propyl]cyclopropanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 201.69 g/mol

The presence of a cyclopropane ring and a chlorophenyl group contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, which could lead to therapeutic effects in neurological disorders. Specifically, it may act on:

  • Dopaminergic Receptors : Potentially influencing mood and behavior.
  • Serotonergic Pathways : Implicating effects on anxiety and depression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Animal studies have shown that the compound may produce effects similar to traditional antidepressants, suggesting a potential role in treating mood disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of various compounds, this compound was found to significantly reduce immobility time in the forced swim test (FST), indicating potential antidepressant-like activity. The results suggested that the compound might enhance serotonergic transmission, although further studies are needed to elucidate the exact mechanisms involved.

CompoundImmobility Time (seconds)p-value
Control120-
Test75<0.01

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests a potential therapeutic application in inflammatory conditions.

Concentration (µM)IL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
0500300
10350200
50200100

Safety and Toxicology

While preliminary studies suggest potential therapeutic benefits, safety assessments are crucial. Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to ensure its safety for human use.

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